molecular formula C21H23N3O4 B11340017 4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11340017
M. Wt: 381.4 g/mol
InChI Key: SKNYLCXAYZFAOF-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with a molecular formula of C19H22N2O4 This compound is notable for its unique structure, which includes a benzamide core linked to an oxadiazole ring and substituted with butoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxy-3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent like iodine to form the oxadiazole ring.

    Attachment of the Benzamide Core: The oxadiazole intermediate is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a hydrazine derivative.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and butoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[2-((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]benzamide
  • 4-butoxy-3-methoxy-N-[(1S)-1-(4-methylphenyl)-2-(4-morpholinyl)ethyl]benzamide

Uniqueness

4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and butoxy groups. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-4-5-12-27-17-9-6-15(7-10-17)21(25)22-20-19(23-28-24-20)16-8-11-18(26-3)14(2)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25)

InChI Key

SKNYLCXAYZFAOF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C

Origin of Product

United States

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